2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-
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Overview
Description
2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]- is a complex organic compound with a unique structure that includes a pyrrolidinedione core substituted with dodecenyl and octadecenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]- typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidinedione with dodecenyl and octadecenyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dodecenyl or octadecenyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted pyrrolidinediones.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Pyrrolidinedione, 3-dodecyl-
- 2,5-Pyrrolidinedione, 3-octadecenyl-
Uniqueness
Compared to similar compounds, 2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]- is unique due to its dual substitution with both dodecenyl and octadecenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67763-16-0 |
---|---|
Molecular Formula |
C34H59NO3 |
Molecular Weight |
529.8 g/mol |
IUPAC Name |
3-dodecyl-1-octadec-9-enoylpyrrole-2,5-dione |
InChI |
InChI=1S/C34H59NO3/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-32(36)35-33(37)30-31(34(35)38)28-26-24-22-20-14-12-10-8-6-4-2/h16-17,30H,3-15,18-29H2,1-2H3 |
InChI Key |
XCVURMXOQZJOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=O)N(C1=O)C(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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